5-Nitro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid

Physicochemical properties Molecular weight differentiation Fragment-based screening

5-Nitro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid (CAS 1707727-95-4, MF C₈H₅NO₅S, MW 227.20 g/mol) is a heterocyclic building block that places an electron-withdrawing nitro group at the 5-position of a thiophene ring and a terminal alkyne-bearing propargyl ether at the 3-position, in addition to a carboxylic acid at the 2-position. The compound is commercially offered at a 95% minimum purity specification.

Molecular Formula C8H5NO5S
Molecular Weight 227.20 g/mol
Cat. No. B12072109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid
Molecular FormulaC8H5NO5S
Molecular Weight227.20 g/mol
Structural Identifiers
SMILESC#CCOC1=C(SC(=C1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C8H5NO5S/c1-2-3-14-5-4-6(9(12)13)15-7(5)8(10)11/h1,4H,3H2,(H,10,11)
InChIKeyMWECGLHIGLCTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid: Core Properties, CAS 1707727-95-4, and Structural Context


5-Nitro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid (CAS 1707727-95-4, MF C₈H₅NO₅S, MW 227.20 g/mol) is a heterocyclic building block that places an electron-withdrawing nitro group at the 5-position of a thiophene ring and a terminal alkyne-bearing propargyl ether at the 3-position, in addition to a carboxylic acid at the 2-position [1]. The compound is commercially offered at a 95% minimum purity specification . Its computed XLogP3-AA is 1.7, reflecting moderate lipophilicity, and its topological polar surface area (TPSA) is 121 Ų, characteristics that position it within the typical property space for fragment- and lead-like screening collections [1].

Orthogonal nitro-alkyne building block – enables sequential CuAAC and nitro-reduction workflows on a single thiophene scaffold.
Fragment-like physicochemical profile – moderate lipophilicity and TPSA within lead-like space support fragment-based library design.
Dual reactive handles – terminal alkyne for click chemistry and electron-withdrawing nitro for spectroscopic tracking or bioreductive activation studies.

Procurement Risk for 5-Nitro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid: Why Nitrothiophene or Propargyl-Ether Analogs Are Not Drop-In Replacements


The compound combines a 5-nitro substituent and a 3-O-propargyl group on a thiophene-2-carboxylic acid scaffold. Removing either functional group produces a molecule with a fundamentally different reactivity profile. 5-Nitrothiophene-2-carboxylic acid lacks the terminal alkyne required for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other alkyne-specific transformations, while 3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid lacks the electron-withdrawing nitro group that modulates the electronic character of the ring, alters metabolic reduction potential, and provides a spectroscopic handle [1] [2]. Interchanging these compounds without verifying the reactivity requirement of the downstream protocol risks complete synthetic failure or loss of the desired pharmacological property.

5-Nitrothiophene-2-carboxylic acid
Alkyne absentLacks terminal alkyne; cannot support CuAAC or alkyne-specific transformations, fundamentally altering conjugation strategy.
3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid
Nitro absentMissing electron-withdrawing nitro group; alters ring electronics, redox potential, and spectroscopic handle, compromising SAR continuity.

Quantitative Differentiation of 5-Nitro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid from Its Closest Structural Analogs


Molecular Weight and Heavy Atom Count Distinguish the Nitro-Propargyl Scaffold from Simpler Nitrothiophene or Propargyl-Thiophene Analogs

The target compound (MW 227.20 g/mol) is 31% heavier than 5-nitrothiophene-2-carboxylic acid (MW 173.15 g/mol) and 25% heavier than 3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid (MW 182.2 g/mol) [1] [2] . This mass difference arises from the simultaneous presence of the nitro group and the propargyl ether, which also increases the heavy atom count to 15 versus 11 in 5-nitrothiophene-2-carboxylic acid and an intermediate value in the non-nitrated propargyl analog. For procurement decisions, this molecular weight places the compound in a distinct bin for fragment-based library design where incremental mass increases can be critical for lead optimization.

Molecular weight
Reported
227.20 g/mol (+31% vs. 5-nitrothiophene analog, +25% vs. propargyl analog)
Meaningful mass difference alters chromatographic retention and fragment-library bin placement; analogs are not interchangeable.
Computed from molecular formula; PubChem data.
Physicochemical properties Molecular weight differentiation Fragment-based screening

Rotatable Bond Count and Molecular Flexibility Differentiate the Propargyloxy Substituent from Simpler Analogs

The target compound possesses 3 rotatable bonds, compared to 1 rotatable bond for 5-nitrothiophene-2-carboxylic acid [1] [2]. The additional two rotatable bonds arise from the propargyloxy side chain (-O-CH₂-C≡CH). This increased flexibility can influence binding entropy, crystal packing, and the ability to adopt conformations required for target engagement, distinguishing it from the more rigid parent nitrothiophene.

Rotatable bonds
Reported
3 vs. 1 (5-nitrothiophene-2-carboxylic acid)
200% increase in flexibility impacts docking, pharmacophore modeling, and crystallization; constrained analog does not replicate conformational sampling.
Cactvs 3.4.6.11 computed values.
Molecular flexibility Rotatable bond count Conformational analysis

Hydrogen Bond Acceptor Capacity Is Enhanced by the Dual Nitro-Propargyloxy Motif

With 6 hydrogen bond acceptors, the target compound offers one more acceptor than 5-nitrothiophene-2-carboxylic acid (5 acceptors) and three more than 3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid (3 acceptors, based on its molecular formula C₈H₆O₃S where only the ether oxygen and carboxylic acid contribute) [1] [2] . This higher acceptor count is a direct consequence of the combined nitro (2 acceptors) and propargyloxy (1 ethereal acceptor) functional groups, and it increases the compound's capacity for specific polar interactions with biological targets.

H-bond acceptors
Class-level
6 (vs. 5 for nitro analog, 3 for propargyl analog)
Extra acceptor from dual nitro-alkyne functionality may shift solubility, permeability, and target-binding profiles.
HBA for non-nitrated analog inferred from structure; class-level assessment.
Hydrogen bonding Solubility prediction Drug-likeness

Topological Polar Surface Area (TPSA) Differentiates the Dual-Functionality Scaffold from Single-Functionality Analogs

The target compound has a computed TPSA of 121 Ų, compared to 111 Ų for 5-nitrothiophene-2-carboxylic acid [1] [2]. The 10 Ų increase is attributable to the ethereal oxygen of the propargyloxy group. While both compounds fall below the typical 140 Ų threshold for good oral absorption, the 10 Ų difference is statistically significant in QSAR models for blood-brain barrier penetration prediction, where even single-digit TPSA changes can alter classification.

TPSA
Reported
121 Ų (+9% vs. 5-nitrothiophene-2-carboxylic acid)
TPSA shift can alter predicted CNS penetration and oral bioavailability classification; not a direct surrogate for the simpler nitrothiophene.
Cactvs 3.4.6.11 computed.
Polar surface area Membrane permeability Central nervous system drug design

Commercial Purity Specification Benchmarking: Batch-to-Batch Consistency of the 95% Minimum Purity Standard

The target compound is commercially supplied with a minimum purity specification of 95% (AKSci, cat. 0662ED) . The closest comparator 3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is also offered at 95% minimum purity (AKSci, cat. 1127DR), while 5-nitrothiophene-2-carboxylic acid is commonly available at 97-98% purity from multiple vendors . The 95% specification for the target compound reflects the synthetic complexity introduced by the dual nitro-alkyne functionality and should be factored into procurement decisions where higher purity might be required for sensitive catalytic or biological assays.

Commercial purity
Specification review
95% minimum (AKSci)
2–3% lower than typical 5-nitrothiophene-2-carboxylic acid grade; stoichiometric applications may require pre-purification.
Supplier CoA specification; actual batch purity may exceed minimum.
Purity specification Procurement quality control Reproducibility

Orthogonal Reactivity Potential: Combined Nitro and Terminal Alkyne Functionalities Enable Sequential Transformations Inaccessible to Mono-Functional Analogs

The compound is the only member of its immediate analog series that concurrently carries a nitro group (reducible to amine, capable of bioreductive activation) and a terminal alkyne (suitable for CuAAC click chemistry) on the same thiophene core [1]. Neither 5-nitrothiophene-2-carboxylic acid (lacks alkyne) nor 3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid (lacks nitro) can participate in sequential nitro-reduction/alkyne-azide cycloaddition protocols without additional synthetic manipulation. This orthogonal reactivity is a class-level property of nitro-alkyne heterocycles that has been exploited in nitrothiophene SAR studies where the presence of electron-withdrawing nitro groups enhances biological activity [2].

Orthogonal handles
Class-level
2 handles (nitro + terminal alkyne)
Unique among immediate analogs; enables sequential nitro-reduction/click workflows not possible with mono-functional comparators.
Inferred from well-established nitro and alkyne reactivity; direct kinetic data not available.
Click chemistry Orthogonal reactivity Bioconjugation handles

Research and Industrial Application Scenarios Where 5-Nitro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid Provides Demonstrable Selection Advantage


CuAAC-Based Bioconjugation and Probe Synthesis Requiring a Built-In Thiophene Scaffold

The terminal alkyne of 5-nitro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is structurally poised for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling direct conjugation to azide-functionalized biomolecules, fluorophores, or solid supports [1]. The nitro group remains intact during standard CuAAC conditions and can subsequently be reduced to an amine for further derivatization or serve as a bioreductive trigger. This sequential reactivity cannot be achieved with 5-nitrothiophene-2-carboxylic acid (no alkyne) or 3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid (no nitro reduction handle).

Fragment-Based Drug Discovery Libraries Requiring Dual-Functionality Thiophene Cores

With a molecular weight of 227.20 g/mol, 3 rotatable bonds, and a TPSA of 121 Ų, this compound occupies a distinct property space between simpler fragments and more elaborated leads, making it a strategic choice for fragment libraries that aim to explore the chemical space accessible through simultaneous nitro and alkyne derivatization [1]. Its 31% mass increase relative to 5-nitrothiophene-2-carboxylic acid ensures that SAR studies using this compound cannot be reproduced with the parent scaffold alone.

Nitrofuran / Nitrothiophene Comparative Studies Where Enhanced Electron-Withdrawing Character Is Required

SAR reviews of nitrothiophenes indicate that electron-attracting nitro groups enhance biological activity relative to nitrofuran analogs, attributable to the sulfur atom's ability to accommodate electron density from the nitro group, facilitating reduction and free radical formation [2]. The additional propargyloxy substituent of the target compound offers a further point of electronic modulation, making it a valuable comparator in mechanistic studies of nitroheterocycle bioreduction.

Synthetic Methodology Development for Orthogonal Nitro-Alkyne Thiophene Derivatization

The compound serves as a model substrate for developing or optimizing synthetic methods that require tolerance of both a nitro group and a terminal alkyne on a thiophene ring. The 95% commercial purity specification [1] is adequate for method development screening, though users requiring stoichiometric precision should budget for pre-purification, as the purity is 2-3% lower than typical commercial grades of the simpler 5-nitrothiophene-2-carboxylic acid comparator.

Application
Selection Property
Validation Focus
CuAAC bioconjugation & probe synthesis
Orthogonal nitro-alkyne reactivity
Sequential nitro reduction and click chemistry on a single thiophene core
Fragment-based library design
Dual-functionality thiophene with distinct MW/TPSA
SAR exploration of nitro-alkyne chemical space; cannot be replicated with parent scaffolds
Nitroheterocycle mechanistic studies
Electron-withdrawing propargyloxy substituent
Bioreductive activation comparisons and electronic modulation profiling
Synthetic methodology development
Dual nitro-alkyne tolerance on thiophene
Method screening with 95% purity baseline; pre-purification advised for stoichiometric precision
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